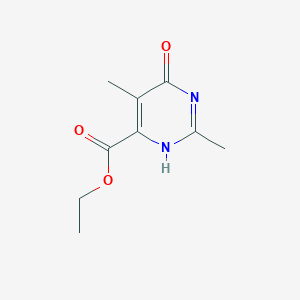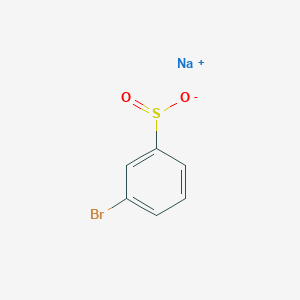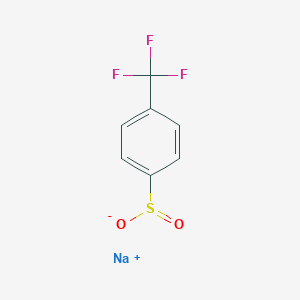
sodium;2-chlorobenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions. This compound is characterized by the presence of a sulfinic acid group attached to a chlorobenzene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common approach involves the reduction of 2-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of sodium 2-chlorobenzenesulfinate often involves the chlorination of benzenesulfinic acid followed by neutralization with sodium hydroxide. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .
Comparación Con Compuestos Similares
Sodium 4-chlorobenzenesulfinate: Similar in structure but with the chlorine atom in the para position.
Sodium benzenesulfinate: Lacks the chlorine substituent, making it less reactive in certain reactions.
Sodium toluenesulfinate: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness: Sodium 2-chlorobenzenesulfinate is unique due to the presence of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .
Propiedades
IUPAC Name |
sodium;2-chlorobenzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














